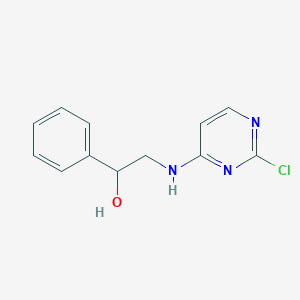

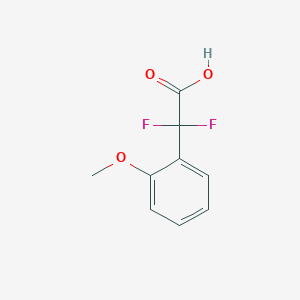

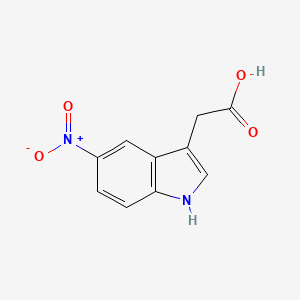

![molecular formula C11H6N2O3S B1428196 3-噻唑-2-基-苯并[d]异恶唑-6-羧酸 CAS No. 1330764-05-0](/img/structure/B1428196.png)

3-噻唑-2-基-苯并[d]异恶唑-6-羧酸

描述

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a compound that contains a thiazole ring, which is a five-membered heterocyclic ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles, which also include imidazoles and oxazoles . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The thiazole ring in 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives, including 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, have been found to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

药物发现与药物化学

异恶唑环,例如在3-噻唑-2-基-苯并[d]异恶唑-6-羧酸中发现的环,由于其生物学意义,在许多市售药物中很常见 。该化合物可用于合成多种杂环分子,扩展类药物化学空间并加速药物发现计划。其结构多样性使其能够与各种生物靶点结合,使其成为开发新型治疗剂的宝贵支架。

抗菌剂合成

噻唑基苯并恶唑的衍生物已显示出作为抗菌剂的潜力 。该化合物能够被修饰成各种衍生物,这意味着它可以被定制为靶向特定的微生物菌株,从而提高其作为抗菌物质的功效。这种多功能性对于开发对抗抗生素耐药细菌的新药至关重要。

生物活性增强

人们一直在探索将噻唑基引入苯并恶唑衍生物中以增强抗菌特性 。通过修饰核心结构,研究人员可以增强该化合物的生物活性,这可能会导致更有效和更具选择性的抗菌剂。

无金属合成路线

在异恶唑衍生物的合成中,无金属合成路线是可取的,因为金属催化反应存在缺点,例如毒性和环境影响 。3-噻唑-2-基-苯并[d]异恶唑-6-羧酸可以使用环保策略合成,这有助于制药生产中采用更绿色的化学方法。

抗癌药物设计

噻唑基苯并恶唑的结构基序在抗癌药物设计中非常重要 。将其整合到新化合物中可以导致发现具有提高疗效和减少副作用的新型抗癌剂。该化合物与各种生物途径相互作用的能力使其成为癌症治疗研究的有希望的候选者。

纳米催化和传感应用

研究表明,噻唑基苯并恶唑衍生物可以在纳米催化和传感应用中发挥作用 。这些化合物可用于开发更有效和更具选择性的新型催化剂。此外,它们独特的性质可以被利用来检测特定的生物或化学物质。

药物递送系统

该化合物的结构特征允许潜在开发靶向药物递送系统 。通过将该化合物连接到药物分子或将其嵌入递送载体中,它可以增强药物递送的特异性和效率,确保治疗剂以最小的副作用到达其预期作用部位。

化学生物学和生物偶联

在化学生物学中,3-噻唑-2-基-苯并[d]异恶唑-6-羧酸可用于生物偶联 。它的反应性基团使其适合连接生物分子,这对于研究生物过程和开发新的生物技术应用至关重要。

作用机制

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that some thiazole derivatives bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Some thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the solvent environment .

未来方向

属性

IUPAC Name |

3-(1,3-thiazol-2-yl)-1,2-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3S/c14-11(15)6-1-2-7-8(5-6)16-13-9(7)10-12-3-4-17-10/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEDEMQCBZTEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)ON=C2C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

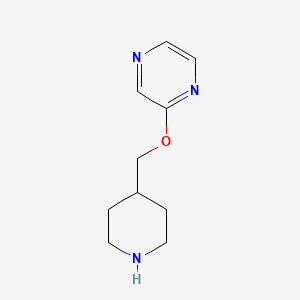

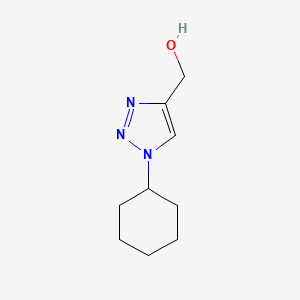

![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428116.png)

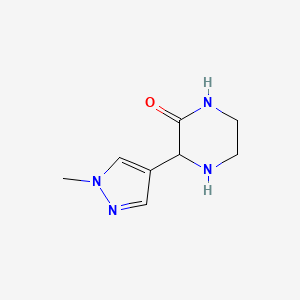

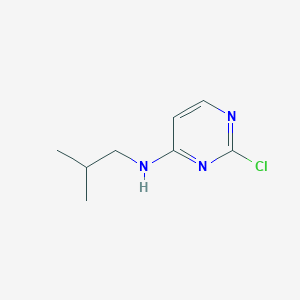

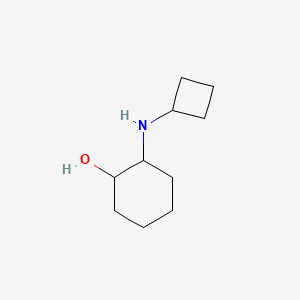

![N-[(oxan-4-yl)methyl]cyclobutanamine](/img/structure/B1428117.png)

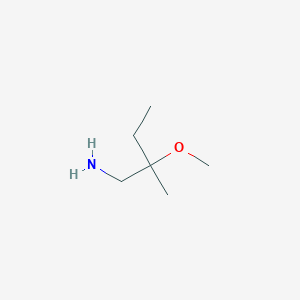

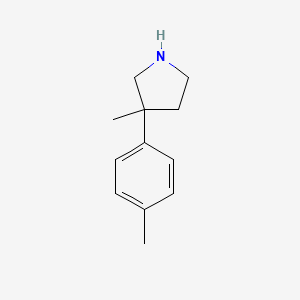

![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)

![[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1428122.png)